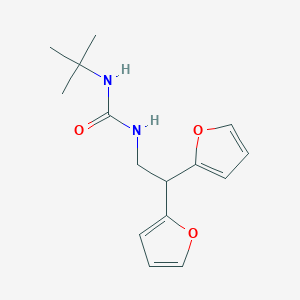

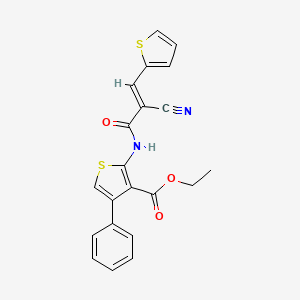

Ethyl 4-(5-cyclopropylisoxazole-3-carbonyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Microwave-Assisted Synthesis

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei like oxazole and thiadiazole, have been synthesized through microwave-assisted methods. These compounds exhibited moderate antimicrobial activity against certain microorganisms, highlighting their potential in antimicrobial research (Başoğlu et al., 2013).

Spectral Characterization and Antimicrobial Evaluation

Novel piperazine derivatives have been synthesized and characterized spectrally. These compounds were found to possess significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Rajkumar et al., 2014).

Applications in Drug Discovery

Mycobacterium Tuberculosis DNA GyrB Inhibition

A series of molecules containing the piperazine moiety were designed for inhibiting Mycobacterium tuberculosis DNA gyrase. These compounds showed promise as inhibitors, highlighting their potential in tuberculosis drug discovery (Reddy et al., 2014).

Carbazole Derivatives Synthesis

Novel carbazole derivatives with the piperazine moiety have shown significant antibacterial, antifungal, and anticancer activities. These findings underscore their potential in the development of new therapeutic agents (Sharma et al., 2014).

Chromatography and Structural Studies

Chiral Chromatographic Analysis

The relationship between the structure of chiral piperazine derivatives and their retention in chromatography has been studied, providing insights useful for analytical chemistry (Chilmonczyk et al., 2005).

Crystal Structure Analysis

The crystal structure of a piperazine derivative was analyzed, providing valuable information for structural chemistry and drug design (Faizi et al., 2016).

Wirkmechanismus

Target of Action

Isoxazole binds to biological targets based on their chemical diversity .

Mode of Action

The isoxazole moiety in the compound is known to bind with high affinity to multiple receptors , which could potentially influence the mode of action of this compound.

Biochemical Pathways

Compounds containing the isoxazole moiety are known to have significant biological interests , suggesting that they may interact with various biochemical pathways.

Result of Action

Compounds containing the isoxazole moiety are known to have various biological activities , which suggests that this compound may also have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-20-14(19)17-7-5-16(6-8-17)13(18)11-9-12(21-15-11)10-3-4-10/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEKGQNYARDODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)